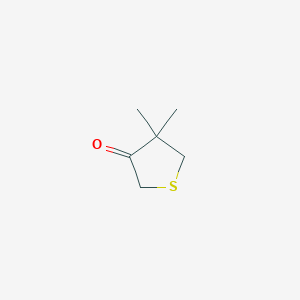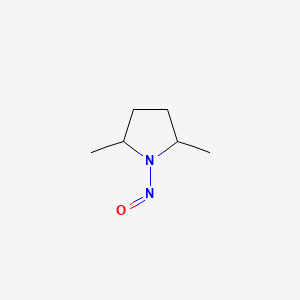
methyl (2S)-2-amino-3-fluoropropanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-amino-3-fluoropropanoate hydrochloride, also known as methyl aminofluoropropionate hydrochloride (MAFP-HCl), is an amino acid derivative that has been used in various scientific research applications. MAFP-HCl is a white crystalline powder with a melting point of 130-132 °C, and a molecular formula of C4H8ClFNO2. It is soluble in water and is relatively stable under normal conditions. MAFP-HCl is used as a building block for the synthesis of peptides and other organic compounds, and is also used in the production of pharmaceuticals, food additives, and other industrial products.
科学研究应用
MAFP-HCl has been used in a variety of scientific research applications. It has been used in the synthesis of peptides and other organic compounds, as well as in the production of pharmaceuticals, food additives, and other industrial products. MAFP-HCl has been used to study the structure-activity relationships of peptides and small molecules, as well as to study the pharmacological activity of peptides and small molecules. MAFP-HCl has also been used in the synthesis of novel peptides and small molecules for the treatment of various diseases.
作用机制
The mechanism of action of MAFP-HCl is not fully understood. However, it is known to interact with certain receptors in the body, such as the GABA receptor, which is involved in the regulation of neurotransmitter release. MAFP-HCl is also known to interact with various enzymes, such as the enzyme responsible for the breakdown of the neurotransmitter GABA.
Biochemical and Physiological Effects
MAFP-HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the synthesis of GABA, an inhibitory neurotransmitter, and to inhibit the breakdown of GABA, resulting in increased levels of GABA in the brain. MAFP-HCl has also been shown to have anti-inflammatory and anti-oxidant effects, as well as to modulate the activity of certain enzymes.
实验室实验的优点和局限性
The use of MAFP-HCl in laboratory experiments has several advantages. It is relatively stable under normal conditions, and is soluble in water. MAFP-HCl is also relatively inexpensive and easy to obtain. However, MAFP-HCl is not suitable for use in all laboratory experiments, as it can interfere with certain biochemical reactions.
未来方向
There are several potential future directions for the use of MAFP-HCl in scientific research. One potential application is in the development of new drugs and treatments for various diseases. MAFP-HCl could also be used to study the structure-activity relationships of peptides and small molecules, as well as to study the pharmacological activity of peptides and small molecules. Additionally, MAFP-HCl could be used to develop new methods for the synthesis of peptides and small molecules. Finally, MAFP-HCl could be used to develop new methods for the production of pharmaceuticals, food additives, and other industrial products.
合成方法
MAFP-HCl can be synthesized in several different ways. One method is the reaction of 2-amino-3-fluoropropionic acid with hydrochloric acid. This reaction produces MAFP-HCl as a white crystalline solid. Another method is the reaction of 2-amino-3-fluoropropionic acid with sodium hydroxide, which produces MAFP-HCl as a white powder. The reaction of 2-amino-3-fluoropropionic acid with p-toluenesulfonic acid also produces MAFP-HCl as a white powder.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2S)-2-amino-3-fluoropropanoate hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Methyl acrylate", "Hydrogen fluoride", "Sodium hydroxide", "Ammonium chloride", "Sodium nitrite", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Methyl acrylate is reacted with hydrogen fluoride to form methyl 3-fluoropropionate.", "Step 2: Methyl 3-fluoropropionate is then reacted with sodium hydroxide to form methyl (S)-3-hydroxypropionate.", "Step 3: Methyl (S)-3-hydroxypropionate is then reacted with ammonium chloride and sodium nitrite to form methyl (S)-2-nitro-3-hydroxypropionate.", "Step 4: Methyl (S)-2-nitro-3-hydroxypropionate is then reduced with hydrogen and palladium on carbon to form methyl (S)-2-amino-3-hydroxypropionate.", "Step 5: Methyl (S)-2-amino-3-hydroxypropionate is then reacted with hydrochloric acid to form methyl (S)-2-amino-3-hydroxypropanoate hydrochloride.", "Step 6: Methyl (S)-2-amino-3-hydroxypropanoate hydrochloride is then treated with sodium bicarbonate and ethanol to form methyl (2S)-2-amino-3-fluoropropanoate hydrochloride." ] } | |
CAS 编号 |
60644-02-2 |
产品名称 |
methyl (2S)-2-amino-3-fluoropropanoate hydrochloride |
分子式 |
C4H9ClFNO2 |
分子量 |
157.6 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





